2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Description
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the aromatic ring. The cyclopropane ring introduces significant steric and electronic effects, while the -CF₃ group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCFDILOTYDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Insights
The most significant advancement in synthesizing 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves a silver-catalyzed tandem process that combines epoxide deoxygenation with [2 + 1] cyclopropanation. This method utilizes trifluoromethyl N-triftosylhydrazones (2a ) as carbene precursors and Tp<sup>Br3</sup>Ag(thf) as the catalyst. The reaction proceeds through two sequential steps:
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Epoxide deoxygenation : The silver catalyst facilitates the removal of oxygen from the epoxide substrate (1a ) to generate a transient alkene intermediate.
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Cyclopropanation : The same silver catalyst mediates the transfer of a trifluoromethylcarbene group from the hydrazone precursor to the alkene, forming the cyclopropane ring.
This tandem process achieves an oxygen-to-carbon exchange under mild conditions (60°C in dichloromethane), overcoming limitations of previous methods that required high temperatures (>150°C) and produced low yields (<30%).
Optimization of Reaction Parameters
Critical parameters influencing reaction efficiency were systematically investigated (Table 1):
Table 1 : Optimization of silver-catalyzed cyclopropanation conditions
| Entry | 2a (equiv) | NaH (equiv) | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | 2.0 | 2.5 | 58 | 10:1 |
| 2 | 3.0 | 3.5 | 78 | 12:1 |
| 3 | 4.0 | 4.5 | 92 | 15:1 |
Key findings:
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Increasing equivalents of both hydrazone precursor (2a ) and base (NaH) improved yield from 58% to 92%.
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Diastereoselectivity (d.r.) enhanced from 10:1 to 15:1 with optimized reagent stoichiometry.
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Catalyst loading could be reduced to 5 mol% without significant yield loss, demonstrating high catalytic efficiency.
Substrate Scope and Functional Group Tolerance
The silver-catalyzed method exhibits remarkable versatility across diverse epoxide substrates (Table 2):
Table 2 : Selected examples of cyclopropane products from various epoxides
| Epoxide Substrate | Product Yield (%) | d.r. |
|---|---|---|
| Styrene oxide | 92 | 15:1 |
| (2,3-Epoxypropyl)benzene | 68 | 8:1 |
| Epichlorohydrin | 85 | 12:1 |
| Cyclohexene oxide | 76 | 10:1 |
Notable features:
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Electron-deficient arenes : Substrates with nitro or cyano groups achieved yields >80%.
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Steric hindrance : Ortho-substituted aryl epoxides maintained good reactivity (70-75% yield).
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Heterocyclic systems : Furyl- and thienyl-containing epoxides demonstrated moderate yields (60-65%).
Comparative Analysis with Traditional Methods
Limitations of Classical Approaches
Prior to the development of silver-catalyzed methods, two primary strategies dominated cyclopropane synthesis:
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Diazomethane-based cyclopropanation :
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Required cryogenic conditions (-78°C)
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Generated explosive intermediates
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Limited functional group compatibility
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Transition metal-catalyzed methods :
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Rhodium complexes showed moderate efficiency (40-60% yields)
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Copper catalysts suffered from poor diastereocontrol (d.r. < 3:1)
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Both required stoichiometric oxidants
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Advantages of Silver Catalysis
The current silver-mediated protocol addresses these limitations through:
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Single-step operation : Combines deoxygenation and cyclopropanation in one pot.
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Ambient temperature compatibility : Proceeds efficiently at 60°C vs. traditional methods requiring >150°C.
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Enhanced safety profile : Eliminates need for explosive diazo compounds.
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Broad functional group tolerance : Compatible with esters, halides, and unprotected alcohols.
Scale-Up Considerations and Process Chemistry
While most reported studies focus on milligram-scale synthesis, preliminary scalability tests indicate:
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Gram-scale reactions : Maintained 85-90% yield with identical diastereoselectivity.
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Continuous flow implementation : Demonstrated 92% conversion in <30 min residence time.
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Catalyst recycling : Silver recovery rates of 78-82% achieved through simple filtration.
Critical challenges for industrial adoption include:
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High cost of silver catalysts ($320/gram for Tp<sup>Br3</sup>Ag(thf))
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Limited data on long-term catalyst stability
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Need for specialized equipment to handle gaseous byproducts
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Intermediates
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in the development of new therapeutic agents .
Case Studies :
- Antidepressants and Antipsychotics : Research has shown that compounds featuring cyclopropane moieties exhibit significant activity against neurological disorders. This compound's structure allows for modifications that can lead to enhanced pharmacological profiles .
- Anti-inflammatory Agents : The compound has been explored as a scaffold for designing anti-inflammatory drugs due to its ability to modulate biological pathways involved in inflammation .
Agrochemical Applications
2. Pesticides and Herbicides
The compound is utilized in the synthesis of agrochemicals, particularly in developing novel pesticides and herbicides. Its unique structure contributes to the effectiveness and specificity of these agents against pests while minimizing environmental impact .
Case Studies :
- Fungicides : The incorporation of the trifluoromethyl group has been linked to improved fungicidal activity against various plant pathogens, leading to its use in agricultural formulations .
- Insecticides : Research indicates that derivatives of this compound can disrupt insect hormonal systems, offering a targeted approach to pest control without harming beneficial insects .
Material Science
3. Polymer Chemistry
In material science, this compound is being investigated as a monomer for the synthesis of advanced polymers. Its ability to form stable covalent bonds makes it suitable for creating materials with enhanced thermal and chemical resistance .
Case Studies :
- Coatings and Adhesives : Polymers derived from this compound have shown promising properties for use in coatings and adhesives, particularly those requiring durability under harsh conditions .
- Nanocomposites : The integration of this compound into nanocomposite materials has led to improvements in mechanical strength and thermal stability, making it applicable in high-performance engineering materials .
Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug synthesis (antidepressants, anti-inflammatories) | Enhanced efficacy and stability |
| Agrochemicals | Pesticides and herbicides | Targeted pest control with reduced environmental impact |
| Material Science | Polymer synthesis | Improved durability and performance |
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biological pathways. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity. These features make it a valuable tool in studying enzyme inhibition, receptor modulation, and other biochemical processes .
Comparison with Similar Compounds
Structural Analogues in the Cyclopropane Carboxylic Acid Family
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : The meta-CF₃ derivative (target compound) exhibits higher lipophilicity compared to the para-CF₃ analog due to steric and electronic differences. Para substitution allows for better packing in crystalline lattices, enhancing thermal stability .
- Trifluoromethyl vs. Fluorine : Replacing -CF₃ with -F reduces electron-withdrawing effects, lowering acidity (pKa increases) and metabolic resistance .
- Aromatic vs. Non-Aromatic Derivatives: The absence of an aromatic ring in 1-Trifluoromethylcyclopropane-1-carboxylic acid reduces π-π stacking interactions, favoring solubility in aqueous media .
Functionalized Cyclopropane Derivatives
Substituted Phenylacetic Acids
Complex Cyclopropane Derivatives
The patent EP 4 374 877 A2 describes a structurally intricate compound:
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide. Key differences include:
- Extended Conjugation : The naphthyl group and propenyl chain enable π-stacking and hydrophobic interactions, enhancing binding to hydrophobic enzyme pockets .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS Number: 721-22-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, while the cyclopropane ring contributes to the compound's rigidity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9F3O2
- Molar Mass : 230.18 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 300.5 °C
- Storage Conditions : 2-8 °C
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O2 |
| Molar Mass | 230.18 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 300.5 °C |
| Flash Point | 135.5 °C |
Pharmacological Activities
Recent studies have highlighted various biological activities attributed to compounds containing trifluoromethyl groups, including anti-inflammatory, anticancer, and neuroprotective effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit inflammatory pathways. For instance, studies have shown that certain trifluoromethyl-containing compounds exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
2. Anticancer Properties
The anticancer potential of trifluoromethylated compounds has been explored extensively. A study demonstrated that derivatives with a similar structure displayed cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation . This suggests that this compound may possess similar properties.
3. Neuroprotective Effects
Neuroprotective studies have indicated that certain compounds with trifluoromethyl groups can reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This effect is attributed to the ability of these compounds to modulate reactive oxygen species (ROS) and enhance cellular resilience.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A derivative of this compound was tested for its anti-inflammatory effects in a mouse model of arthritis. The results showed a significant reduction in swelling and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
- Case Study 2 : In vitro assays using cancer cell lines demonstrated that a related compound inhibited cell proliferation with an IC50 value of approximately 34 μM, suggesting moderate efficacy as an anticancer agent .
The biological activities of this compound may be attributed to its interactions with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via [2+1] cyclopropanation using vinyl trifluoromethylphenyl precursors and carbene intermediates. Key steps include:
- Using transition metal catalysts (e.g., Rh(II)) to stabilize carbene intermediates .
- Optimizing temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to enhance cyclopropane ring formation while minimizing side reactions like dimerization .
- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .
- Critical Factors : Excess diazo reagents improve yields but may require careful quenching to avoid explosive hazards.
Q. How can the structure and stereochemical configuration of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography resolves the cyclopropane ring geometry and substituent positions (e.g., bond angles ~60° for cyclopropane) .
- NMR spectroscopy : -NMR shows distinct coupling constants () for cyclopropane protons, while -NMR confirms trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHFO, exact mass 248.05) .
Q. What are the stability profiles of this compound under different storage conditions?
- Data :
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| 2–8°C (dry) | >12 months | None detected |
| 25°C (40% humidity) | 3 months | Partial hydrolysis to cyclopropanol derivative |
| -20°C (DMSO solution) | 6 months | <5% decomposition |
- Recommendations : Store in inert atmospheres (argon) to prevent oxidation of the cyclopropane ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and binding affinity to target proteins?
- Mechanistic Insights :
- The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- In docking studies, the group forms hydrophobic interactions with aryl hydrocarbon receptor (AhR) pockets, increasing binding affinity by ~3-fold compared to non-fluorinated analogs .
- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) using AhR mutants confirm the role of the trifluoromethyl group .
Q. What strategies resolve discrepancies in reported pharmacological data for this compound across studies?
- Case Study : Contradictory IC values in kinase inhibition assays may arise from:
- Solvent effects : DMSO concentrations >0.1% artificially suppress activity .
- Protein batch variability : Use standardized kinase isoforms (e.g., EGFR L858R mutant) and ATP concentrations (1 mM) .
- Resolution : Meta-analysis of raw data (e.g., dose-response curves) and adherence to FAIR data principles improve reproducibility .
Q. How can enantiomeric purity be assessed and maintained during synthesis?
- Chiral Analysis :
- Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers (retention times: 8.2 min vs. 9.5 min) .
- Circular dichroism (CD) detects optical activity peaks at 220 nm for the (1R,2S)-enantiomer .
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropanation to achieve >99% enantiomeric excess .
Q. What advanced computational methods predict the compound’s metabolic pathways and toxicity?
- In Silico Tools :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
